Cas no 143605-56-5 (1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI))
143605-56-5 structure
Product Name:1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI)
Numero CAS:143605-56-5
MF:C17H28O3
MW:280.402425765991
CID:218169
PubChem ID:132569
Update Time:2025-04-19
1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI)
- methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
- 1,2,4a,5,6,7,8,8a-Octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-1-naphthalenecarboxylic acid (1alpha,2beta(R*),4aalpha,8aalpha)-(-)-
- 1-Naphthalenecarboxylic acid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, (1alpha,2beta(R*),4aalpha,8aalpha)-(-)-
- PI-201
- PI 201
- 143605-56-5
- Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
- DTXSID00931966
-
- Inchi: 1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3/t12-,13-,14-,15+,16+/m1/s1
- Chiave InChI: UMSPFLJZBBTPKA-SUJAAXHWSA-N
- Sorrisi: O(C)C([C@@H]1[C@@H](C[C@@H](CC)O)C(C)=C[C@H]2CCCC[C@H]21)=O
Proprietà calcolate
- Massa esatta: 280.204
- Massa monoisotopica: 280.204
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 374
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.6
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.016
- Punto di ebollizione: 376.8°Cat760mmHg
- Punto di infiammabilità: 146.5°C
- Indice di rifrazione: 1.488
1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI) Letteratura correlata
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
143605-56-5 (1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI)) Prodotti correlati
- 4339-72-4(3-O-Acetyloleanolic acid)
- 7372-30-7(Ursolic acid acetate)
- 1802-12-6(Phytolaccagenin)
- 1724-17-0(Methyl oleanolate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso